molecular formula C20H36O2 B584136 (Z,Z)-5,11-Eicosadienoic Acid-d4 CAS No. 1268627-54-8

(Z,Z)-5,11-Eicosadienoic Acid-d4

Cat. No.: B584136
CAS No.: 1268627-54-8
M. Wt: 312.53
InChI Key: RCYNQXHBZULXMM-GKPDOCOTSA-N
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Description

(Z,Z)-5,11-Eicosadienoic Acid-d4 is a deuterated form of (Z,Z)-5,11-Eicosadienoic Acid, a polyunsaturated fatty acid. The deuterium atoms replace hydrogen atoms at specific positions, making it useful in various scientific research applications, particularly in studies involving metabolic pathways and lipidomics.

Scientific Research Applications

Chemistry

In chemistry, (Z,Z)-5,11-Eicosadienoic Acid-d4 is used as a stable isotope-labeled compound in mass spectrometry for the quantification and analysis of lipid profiles.

Biology

In biological research, it serves as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of polyunsaturated fatty acids.

Medicine

In medical research, it is utilized to investigate the role of polyunsaturated fatty acids in various diseases, including cardiovascular diseases and metabolic disorders.

Industry

In the industrial sector, this compound is employed in the development of deuterated drugs and as a reference standard in quality control processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-5,11-Eicosadienoic Acid-d4 typically involves the deuteration of (Z,Z)-5,11-Eicosadienoic Acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using advanced catalytic systems and reactors designed for high efficiency and yield. The process is optimized to minimize the loss of deuterium and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-5,11-Eicosadienoic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur in the presence of oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3), leading to the formation of corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the acid to its corresponding alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid-d4 involves its incorporation into cellular membranes and metabolic pathways. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for detailed studies of lipid metabolism. The molecular targets include enzymes involved in fatty acid elongation and desaturation, as well as signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (Z,Z)-5,11-Eicosadienoic Acid
  • (Z,Z)-9,12-Octadecadienoic Acid (Linoleic Acid)
  • (Z,Z,Z)-5,8,11-Eicosatrienoic Acid

Uniqueness

(Z,Z)-5,11-Eicosadienoic Acid-d4 is unique due to the presence of deuterium atoms, which enhance its stability and make it an invaluable tool in research applications. Compared to its non-deuterated counterpart, it provides more accurate and reliable data in metabolic studies.

Properties

IUPAC Name

(5Z,11Z)-5,6,11,12-tetradeuterioicosa-5,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,15-16H,2-8,11-14,17-19H2,1H3,(H,21,22)/b10-9-,16-15-/i9D,10D,15D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYNQXHBZULXMM-GKPDOCOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/CCCC/C(=C(/[2H])\CCCC(=O)O)/[2H])/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747692
Record name (5Z,11Z)-(5,6,11,12-~2~H_4_)Icosa-5,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268627-54-8
Record name (5Z,11Z)-(5,6,11,12-~2~H_4_)Icosa-5,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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